4-(N-metilhidrazinocarbonil)piperazina-1-carboxilato de tert-butilo

Descripción general

Descripción

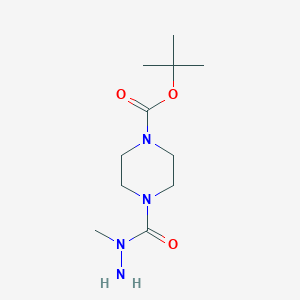

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H22N4O3 It is a derivative of piperazine, a heterocyclic organic compound, and features a tert-butyl ester group and a methylhydrazinecarbonyl moiety

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways and molecular mechanisms.

Medicine

In medicine, tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or oncological conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mecanismo De Acción

Target of Action

Compounds containing piperazine rings, like this one, are known to have a wide spectrum of biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . These properties enhance favorable interaction with macromolecules .

Mode of Action

It’s known that the piperazine ring’s conformational flexibility and the polar nitrogen atoms can interact favorably with various macromolecules , which could influence its mode of action.

Biochemical Pathways

Compounds with piperazine rings are known to be involved in a variety of biochemical pathways due to their broad biological activity .

Pharmacokinetics

The compound’s water solubility and capacity for the formation of hydrogen bonds could potentially influence its bioavailability .

Result of Action

Compounds with piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s known that the compound should be stored at a temperature of 4°c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the Methylhydrazinecarbonyl Group: The final step involves the reaction of the intermediate with methylhydrazine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methylhydrazinecarbonyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- 1-Boc-piperazine

Uniqueness

Compared to similar compounds, tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is unique due to the presence of the methylhydrazinecarbonyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

Introduction

Tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS No. 1432680-23-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with N-methylhydrazine in a controlled environment. The general reaction scheme can be outlined as follows:

-

Reactants :

- Tert-butyl piperazine-1-carboxylate

- N-methylhydrazine

-

Reaction Conditions :

- Solvent: Typically DMF or DMSO

- Temperature: Room temperature to reflux conditions

-

Product Isolation :

- The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| Enterococcus faecium (VRE) | 1.56 - 6.25 μg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics, especially against resistant strains.

Anticancer Potential

Preliminary studies have also explored the anticancer activity of this compound. In a recent study, it was found to induce apoptosis in various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

The mechanism appears to involve the modulation of apoptotic pathways, although further research is required to elucidate the specific molecular targets.

Corrosion Inhibition Studies

While not a direct biological activity, its application in corrosion inhibition has been studied, showing promising results in protecting metals from corrosive environments. This aspect is crucial for pharmaceutical packaging and storage.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate was tested against a panel of bacterial strains. The results demonstrated that it outperformed several conventional antibiotics in inhibiting the growth of MRSA and VRE strains.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using MTT assays on A549 and MCF-7 cells. The compound exhibited IC50 values of approximately 15 µM for A549 cells and 20 µM for MCF-7 cells, indicating significant potential for further development as an anticancer agent.

Propiedades

IUPAC Name |

tert-butyl 4-[amino(methyl)carbamoyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-7-5-14(6-8-15)9(16)13(4)12/h5-8,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHBQAMSVJKOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.